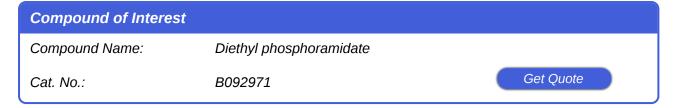


Spectroscopic data of Diethyl phosphoramidate (NMR, IR, Mass Spec)

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An In-depth Technical Guide to the Spectroscopic Data of Diethyl Phosphoramidate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **Diethyl phosphoramidate** (CAS 1068-21-9), a compound of interest in various chemical and pharmaceutical applications.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Molecular Structure

Diethyl phosphoramidate has the chemical formula C₄H₁₂NO₃P and a molecular weight of 153.12 g/mol .[1][2]

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds. For organophosphorus compounds, ¹H, ¹³C, and ³¹P NMR are particularly informative.[3]

¹H NMR Data



The ¹H NMR spectrum of **Diethyl phosphoramidate** shows characteristic signals for the ethoxy and amine protons.

Signal Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH₃	~1.25	Triplet	~7.1
-CH ₂ -	~3.95	Quintet	~7.1
-NH ₂	~3.5 (broad)	Singlet	-

Note: The chemical shift of the NH₂ protons can vary depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Signal Assignment	Chemical Shift (δ, ppm)
-CH₃	~16.5
-CH ₂ -	~62.0

31P NMR Data

³¹P NMR is highly sensitive to the chemical environment of the phosphorus atom and is a key characterization technique for organophosphorus compounds.[4]

Signal Assignment	Chemical Shift (δ, ppm)	Multiplicity
Р	~9.5	Singlet (with ¹ H decoupling)

Note: Chemical shifts are typically referenced to 85% H₃PO₄.

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Diethyl phosphoramidate** is characterized by the following absorption bands.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3400-3200	N-H stretch	Strong, broad
2980-2850	C-H stretch (alkane)	Medium-Strong
1250-1200	P=O stretch	Strong
1050-1000	P-O-C stretch	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.[5]

m/z	Proposed Fragment
153	[M] ⁺ (Molecular Ion)
126	[M - C ₂ H ₃] ⁺
98	[M - C₂H₅O - H] ⁺
80	[M - C2H5O - C2H5] ⁺

Note: Fragmentation patterns can vary depending on the ionization technique used.[2]

Experimental Protocols NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like **Diethyl phosphoramidate** is as follows:

 Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.



- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]
- ¹H NMR Acquisition:
 - Acquire the spectrum at a constant temperature, typically 298 K.
 - Use a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Use a proton-decoupled pulse sequence to simplify the spectrum.
 - A larger number of scans is typically required due to the lower natural abundance of ¹³C.
- 31P NMR Acquisition:
 - Tune the probe to the 31P frequency.
 - Use a proton-decoupled pulse sequence.[4]
 - Set the spectral width to cover the expected range for phosphonates (e.g., -20 to 50 ppm).
 - Reference the spectrum to an external standard of 85% H₃PO₄.

IR Spectroscopy

For a liquid sample, the following "neat" method is commonly used:[7]

- Sample Preparation: Place a single drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).[8][9]
- Cell Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.[7][10]



- · Data Acquisition:
 - Place the assembled plates in the sample holder of an FTIR spectrometer.
 - Record a background spectrum of the empty salt plates.
 - Acquire the sample spectrum over the desired range (e.g., 4000-600 cm⁻¹).[8]
 - The instrument software will automatically ratio the sample spectrum against the background.

Mass Spectrometry

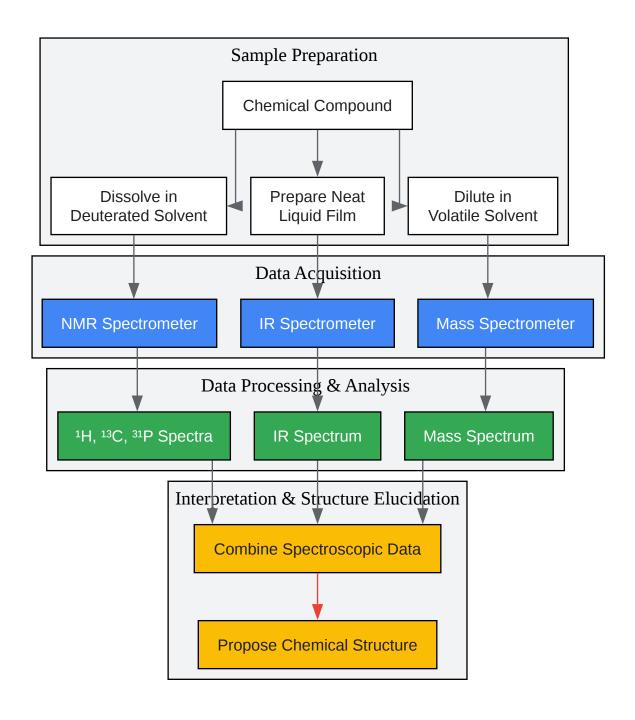
A general protocol for the analysis of a small molecule like **Diethyl phosphoramidate** using Electrospray Ionization (ESI) is as follows:[11]

- Sample Preparation:
 - Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).[11]
 - Dilute the stock solution to a final concentration of 1-10 μg/mL with the same solvent.[11]
 - Filter the final solution if any particulate matter is present.
- Instrumentation: Use a mass spectrometer equipped with an ESI source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.
 - The mass range should be set to include the expected molecular weight of the analyte.
 - For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation.



Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.



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